2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of a dichlorophenyl group attached to an isoindole-dione structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dichlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-4H-chromen-4-one
- 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
Uniqueness
2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group and isoindole-dione core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
80460-33-9 |
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Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
InChI Key |
YGVRZPDPDDFDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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